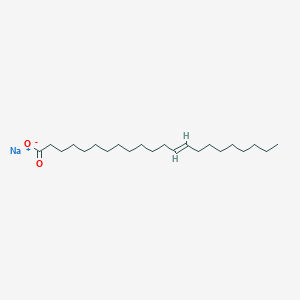

13-Docosenoic acid, sodium salt

説明

Contextualization within Long-Chain Fatty Acid Derivatives

13-Docosenoic acid, sodium salt, also known by its common name sodium erucate (B1234575), is the sodium salt of 13-docosenoic acid (erucic acid). caymanchem.comlarodan.com It is classified as a long-chain monounsaturated fatty acid derivative. smolecule.com The parent compound, erucic acid, is a 22-carbon omega-9 fatty acid naturally found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. wikipedia.org

The structure of this compound consists of a long hydrocarbon tail of 22 carbon atoms, which is hydrophobic (water-repelling), and a carboxylate head with a sodium ion, which is hydrophilic (water-attracting). This amphiphilic nature, possessing both water-loving and water-fearing properties, is characteristic of fatty acid salts and is fundamental to its function. ontosight.ai As a salt of a long-chain fatty acid, it is part of a broad class of compounds often referred to as soaps, which are created through the saponification of fats and oils. ontosight.ai

Significance as a Surfactant in Scientific Inquiry

The primary significance of this compound in scientific research stems from its properties as an anionic surfactant. smolecule.com A surfactant, or surface-active agent, is a substance that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. smolecule.com This property makes sodium erucate a subject of investigation for various applications.

Detailed research findings indicate its utility in several areas:

Emulsification and Dispersion : Due to its amphiphilic structure, sodium erucate can act as an emulsifier, enabling the mixing of immiscible substances like oil and water. smolecule.comontosight.ai This makes it valuable for creating stable emulsions in research settings. It also aids in the wetting and dispersion of hydrophobic materials in aqueous solutions. smolecule.com

Self-Assembly and Micelle Formation : A notable area of research involves the self-assembly of sodium erucate in aqueous solutions to form structures such as wormlike micelles. smolecule.comresearchgate.net These elongated, flexible aggregates are of interest for their unique rheological properties. Scientific studies have explored the formation of these "green" wormlike micellar systems, sometimes in combination with biodegradable hydrotropes like choline (B1196258). researchgate.net

Potential Research Applications : The unique properties of these wormlike micelles have led to investigations into their potential use as carriers for drug delivery or as templates for the synthesis of nanoparticles with specific morphologies. smolecule.com Furthermore, research is ongoing into its use in material science and for environmental applications like bioremediation. smolecule.commanuscriptedit.com Studies have also compared the surfactant properties of derivatives of erucic acid to those of commercial surfactants based on shorter carbon chains, finding them to be equal or better in many cases. researchgate.net

Chemical and Physical Properties

| Property | Value |

| CAS Number | 14488-85-8 caymanchem.combioscience.co.uk |

| Molecular Formula | C₂₂H₄₁NaO₂ smolecule.com or C₂₂H₄₁O₂ • Na caymanchem.combioscience.co.uk |

| Molecular Weight | 360.6 g/mol bioscience.co.uk or 361.56 g/mol larodan.com |

| Common Synonyms | Sodium erucate, Erucic acid sodium salt, cis-13-Docosenoic acid sodium salt caymanchem.comlarodan.com |

| Classification | Anionic Surfactant smolecule.com |

| Appearance | Solid bioscience.co.uk |

Summary of Research Findings on Surfactant Applications

| Research Area | Findings and Significance |

| Emulsification | Effective at stabilizing oil-in-water emulsions. smolecule.comontosight.ai |

| Wetting and Dispersion | Lowers surface tension, improving the wetting and dispersion of hydrophobic substances in water. smolecule.com |

| Self-Assembly | Forms complex structures, notably wormlike micelles, in aqueous solutions. smolecule.comresearchgate.net |

| "Green" Chemistry | Investigated for creating environmentally friendly surfactant systems, sometimes combined with other bio-based molecules. researchgate.netatamanchemicals.com |

| Drug Delivery | Wormlike micelles are being studied as potential nanocarriers for targeted drug delivery systems. smolecule.com |

| Nanoparticle Synthesis | The self-assembling properties can be used to direct the formation of nanoparticles with controlled sizes and shapes. smolecule.com |

特性

分子式 |

C22H41NaO2 |

|---|---|

分子量 |

360.5 g/mol |

IUPAC名 |

sodium;(E)-docos-13-enoate |

InChI |

InChI=1S/C22H42O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9+; |

InChIキー |

POZWVHISDXHZLV-RRABGKBLSA-M |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+] |

製品の起源 |

United States |

Synthesis and Derivatization Methodologies for 13 Docosenoic Acid, Sodium Salt and Its Analogues

Chemical Synthesis Routes

The chemical synthesis of 13-docosenoic acid, sodium salt, primarily involves the direct neutralization of erucic acid or the saponification of its esters. Transesterification is another key industrial process for producing derivatives like fatty acid methyl esters.

Neutralization of Erucic Acid

The most direct method for preparing this compound (also known as sodium erucate), is through the neutralization of erucic acid with a sodium base, typically sodium hydroxide (B78521) (NaOH). This acid-base reaction is a straightforward and widely used industrial process for producing sodium salts of fatty acids. ontosight.ailibretexts.org The reaction involves treating erucic acid with an aqueous solution of sodium hydroxide, which results in the formation of the sodium carboxylate salt and water. libretexts.org This process is also referred to as saponification when applied to the hydrolysis of triglycerides (fats and oils) to produce soap, where the fatty acid salts are the primary product. masterorganicchemistry.comwikipedia.org

The general reaction can be represented as:

CH₃(CH₂)₇CH=CH(CH₂)₁₁COOH + NaOH → CH₃(CH₂)₇CH=CH(CH₂)₁₁COONa + H₂O

This method is advantageous due to its simplicity and efficiency in producing high-purity fatty acid salts on a large scale. acs.org

Transesterification Processes

Transesterification, or alcoholysis, is a common industrial method for modifying fats and oils. In the context of erucic acid, this process is primarily used to produce fatty acid alkyl esters, such as biodiesel, rather than the sodium salt directly. High erucic acid rapeseed oil is a common feedstock for these reactions. psu.eduresearchgate.net

The process involves reacting the triglycerides in the oil with an alcohol, most commonly methanol (B129727) or ethanol (B145695), in the presence of a catalyst. psu.eduresearchgate.net While both acidic and basic catalysts can be used, base-catalyzed reactions are generally faster. nih.gov Common basic catalysts include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (CH₃ONa). psu.edunih.gov

For instance, the transesterification of high erucic acid rapeseed oil with methanol and a potassium hydroxide catalyst yields a mixture of fatty acid methyl esters, including methyl erucate (B1234575). psu.eduresearchgate.net Similarly, using ethanol and a catalyst like sodium ethoxide produces fatty acid ethyl esters. psu.educonicet.gov.ar

A study on the transesterification of rape oil with high erucic acid content using hydrodynamic cavitation demonstrated that this technique can significantly shorten the reaction time from 60 minutes to 30 minutes at 60°C with a methanol-to-oil molar ratio of 6:1 and 1.0% KOH catalyst, improving the conversion rate from 94% to 99%. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Feedstock | High Erucic Acid Rapeseed Oil | psu.edu |

| Alcohol | Methanol or Ethanol | psu.eduresearchgate.net |

| Catalyst | Potassium Hydroxide (KOH) | psu.eduresearchgate.net |

| Sodium Methoxide (CH₃ONa) | nih.gov | |

| Reaction Temperature | ~60°C | researchgate.net |

| Methanol:Oil Molar Ratio | 6:1 | researchgate.net |

| Catalyst Concentration (KOH) | 1.0% | researchgate.net |

| Conversion Rate (with hydrodynamic cavitation) | 99% in 30 min | researchgate.net |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer an environmentally friendly alternative to traditional chemical synthesis, often providing higher selectivity under milder reaction conditions.

Lipase-Catalyzed Esterification for Erucate Derivatives (e.g., Sucrose (B13894) Erucate)

Lipases are widely used enzymes for the synthesis of esters due to their ability to catalyze esterification and transesterification reactions. The synthesis of sucrose erucate, a sugar ester with potential applications as a surfactant, has been achieved through lipase-catalyzed esterification.

In one study, the synthesis of sucrose erucate was accomplished by reacting sucrose and erucic acid in a solvent mixture of t-butanol and dimethyl sulfoxide (B87167) (4:1) using an immobilized lipase (B570770) from Thermomyces lanuginosus. sci-hub.se The optimal conditions for this reaction were found to be a 10% (w/w) enzyme loading, a 1:1 molar ratio of sucrose to fatty acid, and a reaction time of 40 hours at 50°C and atmospheric pressure, which resulted in a 55.6% conversion. sci-hub.se

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Enzyme | Immobilized Thermomyces lanuginosus lipase | sci-hub.se |

| Substrates | Sucrose and Erucic Acid | sci-hub.se |

| Solvent | t-butanol:dimethyl sulfoxide (4:1) | sci-hub.se |

| Enzyme Loading | 10% (w/w) | sci-hub.se |

| Substrate Molar Ratio (Sucrose:Erucic Acid) | 1:1 | sci-hub.se |

| Temperature | 50°C | sci-hub.se |

| Reaction Time | 40 hours | sci-hub.se |

| Conversion | 55.6% | sci-hub.se |

The use of enzymatic methods for producing sugar esters is advantageous as it proceeds under mild conditions, reducing the formation of undesirable byproducts that can occur at the high temperatures of chemical synthesis. mdpi.com

Derivatization Strategies and Functionalization

Further chemical modification of 13-docosenoic acid leads to a variety of functional derivatives, with amides being a particularly important class.

Synthesis of Amide Derivatives of 13-Docosenoic Acid

Amide derivatives of 13-docosenoic acid, such as erucamide (B86657), are valuable industrial chemicals used as slip agents and lubricants. These can be synthesized through both chemical and enzymatic routes.

Chemical Synthesis:

Conventionally, erucamide is produced by reacting erucic acid with ammonia (B1221849) at high temperatures (around 200°C) and pressures. nih.gov

Enzymatic Synthesis:

A more economical and environmentally benign approach is the lipase-catalyzed synthesis of erucamide. One such method involves the ammonolysis of erucic acid using urea (B33335) as the ammonia source in an organic solvent medium. nih.gov A study utilizing Candida antarctica lipase (Novozym 435) established optimal conditions for this reaction, achieving an 88.74% yield of pure erucamide. nih.gov The reaction was carried out at 60°C for 48 hours with a 1:4 molar ratio of erucic acid to urea in tert-butyl alcohol. nih.gov

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Enzyme | Candida antarctica lipase (Novozym 435) | nih.gov |

| Substrates | Erucic Acid and Urea | nih.gov |

| Solvent | tert-Butyl alcohol | nih.gov |

| Molar Ratio (Erucic Acid:Urea) | 1:4 | nih.gov |

| Temperature | 60°C | nih.gov |

| Reaction Time | 48 hours | nih.gov |

| Yield | 88.74% | nih.gov |

The synthesis of N-substituted amide derivatives has also been explored. These compounds are of interest for various applications and can be prepared through different synthetic routes, including enzymatic methods that offer high selectivity. rsc.orgnih.gov

Formation of Ionic Liquid Surfactants from Erucic Acid

Erucic acid serves as a key precursor for novel ultralong-chain ionic liquid surfactants (ULILSs) with unique physicochemical properties. acs.org These surfactants are synthesized to improve upon the self-assembly and thickening abilities of more common ionic liquid surfactants (ILSs). acs.org

Researchers have successfully designed and synthesized ULILSs, such as choline (B1196258) cis-4-erucylamidobenzoate (ErBCho) and benzyltrimethylammonium (B79724) cis-4-erucylamidobenzoate (ErBBTA), from natural erucic acid. acs.org The synthesis of these compounds involves a multi-step process. In one method, erucic acid is first reacted to form an intermediate, which is then combined with a choline or benzyltrimethylammonium hydroxide solution. acs.org For instance, the synthesis of ErBBTA can be achieved by dissolving erucic acid in methanol, followed by the dropwise addition of a methanol solution of benzyltrimethylammonium hydroxide. acs.org The mixture is stirred at room temperature, and after removing the solvent, the crude product is recrystallized from acetone (B3395972) at a low temperature to yield the final product. acs.org The synthesis for ErBCho and ErBBTA achieved high yields of 92% and 89%, respectively. acs.org

These erucic acid-derived surfactants exhibit superior self-assembly capabilities compared to traditional counterparts like choline erucate. acs.org ErBTA, for example, forms micelles at a very low concentration (0.028 mmol/L) and creates a viscoelastic fluid without needing additives. acs.org These properties make them promising for applications such as clean fracturing fluids, where they demonstrate high temperature and shear resistance. acs.org

Table 1: Properties of Erucic Acid-Derived Ionic Liquid Surfactants

| Compound | Abbreviation | Synthesis Yield | Key Properties | Potential Application |

|---|---|---|---|---|

| Choline cis-4-erucylamidobenzoate | ErBCho | 92% acs.org | Forms viscoelastic fluids. acs.org | Hydro-fracturing fluids acs.org |

| Benzyltrimethylammonium cis-4-erucylamidobenzoate | ErBBTA | 89-95% acs.orgacs.org | Low Krafft temperature (<4 °C), forms micelles at low concentration (0.028 mmol/L). acs.org | Stimuli-responsive viscoelastic fluids acs.org |

Preparation of Metal Carboxylate Complexes (e.g., Iron Erucate)

Metal carboxylates, also known as metal soaps, are formed when a fatty acid reacts with a metal-containing compound. organometal.eu The preparation of iron erucate, an iron carboxylate, can be achieved through several synthetic routes.

One common approach is the metathesis or double decomposition method. google.com This two-step process begins with the saponification of the fatty acid (erucic acid) with an alkali hydroxide like sodium hydroxide to produce the sodium salt (sodium erucate). google.comscialert.net Subsequently, an aqueous solution of a metal salt, such as an iron sulfate (B86663) or chloride, is added to the sodium erucate solution. google.comresearchgate.net This causes a double decomposition reaction, precipitating the desired iron erucate, which can then be separated. This method is typically performed at temperatures between 60-90°C, which helps to ensure good color and high purity in the final product. google.com

Another method involves the thermal decomposition of an organometallic precursor in the presence of the fatty acid. For example, an iron organometallic compound can be combined with a stoichiometric excess of erucic acid and heated. google.com The heat causes the organometallic compound to decompose, liberating iron cations that then react in situ with the erucate anions to form the iron erucate complex. google.com This technique has been used to synthesize iron oleate, a similar long-chain fatty acid salt, by heating an iron-oleate precursor in an organic solvent. nih.govnih.gov

Extraction and Isolation from Natural Sources

Erucic acid is a very-long-chain monounsaturated fatty acid naturally found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. frontiersin.orgwikipedia.org The extraction and isolation of erucic acid from these sources involve several established methodologies.

Traditional industrial extraction relies on high-temperature, high-pressure processes. The Colgate-Emery process, for example, uses steam splitting of plant oils followed by fractional distillation to separate the fatty acids. asabe.orgasabe.org However, these drastic conditions can lead to product degradation. asabe.org Another conventional method is solvent extraction, which uses non-polar solvents like hexane (B92381) to dissolve the oil from the plant material. greenskybio.commdpi.com The Soxhlet extraction technique with hexane has been shown to be superior to other solvent-based methods like the Folch method for quantifying erucic acid, as it yields higher concentrations and avoids the isomerization of the natural cis-isomer into its trans-form, brassidic acid. mdpi.com

More recent and milder approaches utilize enzymes to achieve greater selectivity and efficiency. asabe.org Enzymatic hydrolysis employs lipases that selectively cleave fatty acids from the triglyceride backbone. asabe.orggoogle.com Depending on the lipase's specificity, this can be used to either release erucic acid as a free fatty acid or enrich it in the remaining glyceride fraction. For instance, lipases from Candida rugosa and Geotrichum candidum are effective in catalyzing the hydrolysis of shorter-chain fatty acids, leaving a glyceride fraction enriched in erucic acid. google.com This enzymatic approach avoids the harsh conditions of steam splitting and can result in a higher quality product. asabe.org

Table 2: Comparison of Erucic Acid Extraction Methods

| Method | Description | Key Features/Findings | Source(s) |

|---|---|---|---|

| Steam Splitting (Colgate-Emery) | Industrial process involving high-pressure steam to split triglycerides, followed by fractional distillation. | Involves drastic conditions; low energy efficiency; potential for product degradation. | asabe.org |

| Solvent Extraction (Soxhlet) | Uses a non-polar solvent (e.g., hexane) to extract oil from plant material. | Efficient and yields high-quality erucic acid. Found to be superior to the Folch method, preventing isomerization. | greenskybio.commdpi.com |

| Mechanical Pressing | Directly applies mechanical pressure to plant material to squeeze out the oil. | Simple and cost-effective, but may be less efficient than solvent extraction. | greenskybio.com |

| Enzymatic Hydrolysis | Utilizes lipases (e.g., from Candida rugosa) to selectively hydrolyze fatty acids. | Operates under mild conditions; high selectivity; leaves a glyceride fraction enriched in erucic acid. | asabe.orgasabe.orggoogle.com |

| Supercritical Fluid Extraction | Uses a supercritical fluid, such as CO2, as the extracting agent. | An alternative method for extraction. | greenskybio.com |

Colloidal Chemistry and Self Assembly Phenomena of Sodium Erucate

Micellization and Solubilization Mechanisms

The amphiphilic nature of sodium erucate (B1234575), possessing both a hydrophilic carboxylate head group and a long hydrophobic hydrocarbon tail, leads to its self-assembly in aqueous solutions to minimize unfavorable interactions between the hydrophobic tails and water. This process results in the formation of micelles, which can in turn be utilized for the solubilization of otherwise insoluble substances.

Formation of Wormlike Micelles

Under specific conditions, sodium erucate is known to form elongated, flexible, cylindrical structures known as wormlike micelles. acs.orgsmolecule.com This self-assembly process is a key area of study in the colloidal chemistry of this compound. The formation of these viscoelastic wormlike micelles occurs above a critical concentration and can be influenced by factors such as temperature, pH, and the presence of additives. smolecule.com

The transition from spherical to wormlike micelles is driven by the packing of the surfactant molecules. The presence of a cis double bond in the C22 tail of sodium erucate introduces a kink in the hydrocarbon chain, influencing how these molecules arrange themselves. acs.org Research has shown that the addition of certain hydrotropes, such as tetramethylammonium (B1211777) bromide (TMAB) and benzyl (B1604629) trimethylammonium bromide (BTAB), can significantly promote the growth of wormlike micelles. acs.orgnih.gov These hydrotropes not only enhance the solubility of sodium erucate but also facilitate the transition to elongated micellar structures. acs.org For instance, BTAB has been found to be more effective than TMAB in inducing the formation of viscoelastic solutions and achieving higher viscosity, which is indicative of longer wormlike micelles. nih.gov

Cryo-transmission electron microscopy (cryo-TEM) has been a crucial technique for directly visualizing and confirming the formation of these wormlike micellar structures in sodium erucate solutions. smolecule.com These studies have provided visual evidence of the long, entangled networks that are responsible for the viscoelastic properties of these solutions. nih.gov

Encapsulation and Solubilization of Guest Molecules

The hydrophobic core of sodium erucate micelles provides a microenvironment capable of encapsulating and solubilizing nonpolar or poorly water-soluble molecules, often referred to as guest molecules. smolecule.comresearchgate.net This process is fundamental to various applications, including the formulation of products in the pharmaceutical and food industries. researchgate.netontosight.ai

Research into micellar systems has demonstrated their potential as carriers for various substances, including drugs. researchgate.netnih.gov The ability of micelles to encapsulate hydrophobic drugs can enhance their bioavailability by improving their solubility. researchgate.net

Surface Activity and Interfacial Science

As a surfactant, sodium erucate exhibits significant surface activity, meaning it can adsorb at interfaces (e.g., air-water or oil-water) and lower the interfacial tension. This property underpins its utility as an emulsifier, wetting agent, and dispersant. smolecule.comontosight.ai

Emulsification Properties and Emulsion Stabilization

Sodium erucate is an effective emulsifier, capable of facilitating the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. smolecule.comontosight.ai Its amphiphilic nature allows it to position itself at the oil-water interface, with its hydrophilic head in the aqueous phase and its hydrophobic tail in the oil phase. This reduces the interfacial tension and allows for the formation of stable droplets of one liquid dispersed in the other. nih.gov

The stability of an emulsion is influenced by the properties of the interfacial film formed by the surfactant molecules. researchgate.net A stable interfacial film prevents the coalescence of droplets, thereby maintaining the dispersed state. The effectiveness of sodium erucate as an emulsifier is dependent on factors such as its concentration, the oil-to-water ratio, pH, and the presence of electrolytes. researchgate.netepa.gov

Wetting and Dispersion Enhancement

The ability of sodium erucate to lower surface tension also makes it an effective wetting and dispersing agent. smolecule.comontosight.ai Wetting is the process by which a liquid spreads over a solid surface. By reducing the surface tension of the liquid, sodium erucate allows it to wet surfaces more effectively. youtube.com

In the context of dispersions, sodium erucate can adsorb onto the surface of solid particles, preventing them from aggregating or flocculating. youtube.com This is achieved through stabilization mechanisms such as electrostatic repulsion between the charged head groups of the adsorbed surfactant molecules. youtube.com This property is crucial in various industrial formulations where fine, stable dispersions of solid particles in a liquid medium are required.

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which micelle formation begins to occur in a significant manner. core.ac.uk Above the CMC, the surfactant molecules aggregate to form micelles, leading to abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and viscosity. nih.govresearchgate.net

Determining the CMC is crucial for understanding and optimizing the performance of sodium erucate in various applications. For instance, in solubilization and emulsification, the concentration of the surfactant should typically be above its CMC to ensure the presence of micelles. nih.gov

Several experimental techniques can be employed to determine the CMC of a surfactant, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. nih.govresearchgate.net The CMC value can be influenced by factors such as temperature, the presence of electrolytes, and the addition of other organic molecules. core.ac.ukresearchgate.net For instance, the addition of salts to an ionic surfactant solution generally leads to a decrease in the CMC due to the screening of electrostatic repulsions between the surfactant head groups. core.ac.uk

Stimuli-Responsive Micellar Systems

Sodium erucate is a key component in the formulation of "smart" surfactant systems that can undergo significant changes in their properties in response to external stimuli. These changes are often reversible and allow for precise control over the solution's behavior.

The introduction of carbon dioxide (CO₂) into aqueous solutions of sodium erucate can trigger dramatic and reversible changes in micellar structure and solution viscosity. In systems containing sodium erucate (NaOEr) and a hydrotrope like triethylamine (B128534) (TEA), CO₂ acts as a "green" trigger for the transition between low-viscosity spherical micelles and high-viscosity wormlike micelles. nih.gov

Initially, a mixture of sodium erucate and triethylamine exists as a low-viscosity fluid containing spherical micelles. When CO₂ is bubbled through the solution, the pH decreases, leading to the protonation of TEA. This protonated TEA acts as a hydrotrope, screening the electrostatic repulsion between the anionic headgroups of the sodium erucate molecules. This reduced repulsion facilitates the one-dimensional growth of micelles into long, entangled wormlike structures, resulting in a significant increase in the solution's viscoelasticity. nih.gov This transition is reversible; removing the CO₂, for instance by bubbling air or another inert gas through the solution, raises the pH and deprotonates the TEA, leading to the collapse of the wormlike micelles back into spherical aggregates and a return to a low-viscosity state. nih.govdntb.gov.ua

This reversible sphere-to-worm transition is effective within a specific pH range. For a sodium erucate-triethylamine system, this reversible behavior is observed between pH 12.3 and 10.0. nih.gov However, if an excess of CO₂ is introduced, causing the pH to drop below 9.5, the sodium erucate is neutralized, leading to an irreversible transformation into a cloudy, low-viscosity dispersion. nih.gov

The effect of CO₂ is not limited to mixed systems. In aqueous solutions of sodium erucate alone, which form viscoelastic wormlike micelles at a pH above 10.15, the introduction of CO₂ also leads to a significant decrease in viscosity. researchgate.net As CO₂ dissolves, it forms carbonic acid, which lowers the solution's pH. This pH drop leads to the protonation of the erucate anions, forming erucic acid and disrupting the wormlike micellar network. This results in a transition from a highly viscoelastic fluid to a low-viscosity, emulsion-like state. researchgate.netsci-hub.cat

Table 1: Effect of CO₂ on the Rheological Properties of Sodium Erucate Systems

| System | Stimulus | Initial State (pH, Viscosity) | Final State (pH, Viscosity) | Micellar Transition | Reference |

|---|---|---|---|---|---|

| Sodium Erucate / Triethylamine | Bubbling CO₂ | pH 12.3, Low Viscosity | pH 10.0, High Viscoelasticity | Spherical to Wormlike Micelles | nih.gov |

| Sodium Erucate / Triethylamine | Removal of CO₂ | pH 10.0, High Viscoelasticity | pH 12.3, Low Viscosity | Wormlike to Spherical Micelles | nih.gov |

| Sodium Erucate | Bubbling CO₂ | pH 11.34, High Viscoelasticity | pH 8.90, Low Viscosity | Wormlike Micelles to Emulsion | sci-hub.cat |

The self-assembly of sodium erucate is highly dependent on the pH of the aqueous solution. As a salt of a weak acid (erucic acid), the charge of the headgroup can be modulated by changing the pH. At high pH values (typically above 10), the carboxylate headgroup is fully ionized, leading to significant electrostatic repulsion between surfactant molecules. researchgate.net This repulsion can be screened by counterions, leading to the formation of various micellar structures.

In the case of sodium erucate, viscoelastic wormlike micelles are known to form at pH values above 10.15. researchgate.net Lowering the pH leads to the protonation of the carboxylate group, reducing the headgroup charge and altering the molecular packing parameter. This change in pH can induce a transition from wormlike micelles to spherical micelles or even to a precipitate of the less soluble erucic acid. sci-hub.catnih.gov This pH-responsiveness allows for the control of solution rheology through the simple addition of an acid or a base.

The transition from a high-viscosity, gel-like solution to a low-viscosity, water-like fluid can occur within a narrow pH range. nih.gov This sharp transition is a hallmark of pH-responsive surfactant systems and is a direct consequence of the change in the ionization state of the carboxylate headgroup.

Biochemical Interactions and Biological System Research in Vitro

Interactions with Cellular Membranes

The interaction of 13-docosenoic acid, as a long-chain fatty acid, with cellular membranes is a critical aspect of its biological activity. Fatty acids, being amphiphilic molecules, can integrate into the phospholipid bilayer of cell membranes, potentially altering their physical and chemical properties. nih.gov

In vitro studies on related compounds have shown that fatty acids can influence membrane fluidity, permeability, and the function of integral membrane proteins. nih.gov For instance, research on grass carp (B13450389) has indicated that erucic acid can deteriorate the tight junctions in intestinal cells by reducing the expression of junction-forming proteins like occludin and claudins. oup.com This suggests a direct interaction with or a downstream effect on membrane protein complexes.

Furthermore, the antimicrobial properties of some oils rich in fatty acids are attributed to their ability to disrupt the cell wall and membrane permeability of bacteria. nih.gov While direct studies on the effect of 13-docosenoic acid, sodium salt on membrane biophysics are limited, the behavior of other long-chain fatty acids suggests that it would likely partition into cellular membranes, a process that could influence various cellular functions.

Interactions with Biomacromolecules

In vitro research has demonstrated that erucic acid can bind to important biomacromolecules, particularly proteins. A notable example is its interaction with human serum albumin (HSA), the primary transport protein in blood plasma.

Spectroscopic and molecular docking studies have revealed a high-affinity binding between erucic acid and HSA. nih.gov The binding is a spontaneous process driven primarily by hydrogen bonds and supplemented by hydrophobic interactions. nih.gov This interaction occurs at a specific site on the HSA molecule, known as Sudlow site II, located in subdomain IIIA. nih.gov The binding constant (Kb) for this interaction is in the range of 10^4 M^-1, indicating a strong and stable complex formation. nih.gov

| Thermodynamic Parameters for Erucic Acid-HSA Interaction | |

| Parameter | Value |

| Binding Constant (Kb) | ~10^4 M^-1 |

| Gibbs Free Energy (ΔG°) | Negative |

| Primary Driving Forces | Hydrogen bonds, Hydrophobic interactions |

| Binding Site | Sudlow site II (subdomain IIIA) |

| Distance from Trp residue (Förster's resonance energy transfer) | 3.2 nm |

| This table summarizes the in vitro binding characteristics of erucic acid with human serum albumin (HSA) based on spectroscopic and molecular docking studies. nih.gov |

Additionally, in silico studies have suggested that erucic acid has a strong binding affinity for the phospholipase A2 (PLA2) enzyme, which is involved in inflammation and lipid signaling. nih.gov

Modulation of Cellular Processes (Preliminary Studies)

Preliminary in vitro studies have begun to elucidate how erucic acid can modulate various cellular processes, including cell viability, proliferation, and inflammation.

Cytotoxic and Anti-proliferative Effects: Erucic acid has demonstrated selective cytotoxic effects in different cell lines. In human glioma C6 cells and CRL11372 osteoblasts, a concentration of 100 µM erucic acid inhibited colony formation by 53% and 25.18%, respectively. nih.gov In contrast, it showed no significant impact on the viability of human breast cancer cell lines (MCF-7 and MDA-MB-231) or non-malignant HBL-100 cells at concentrations up to 100 µM. nih.gov However, in hepatocytes, a prolonged 96-hour exposure to 0.32 mM erucic acid led to a time-dependent decrease in cell viability. nih.gov

Anti-inflammatory Activity: In vitro assays have shown that erucic acid possesses anti-inflammatory properties. It has been found to significantly inhibit the activity of thrombin and neutrophil elastase, with IC50 values of 5 µM and 0.5 µM, respectively. nih.gov However, it did not inhibit the activity of cyclooxygenases I and II at a concentration of 100 ppm. nih.gov

| In Vitro Effects of Erucic Acid on Cellular Processes | |

| Cell Line/System | Effect |

| Human glioma C6 cells | 53% inhibition of colony formation at 100 µM |

| CRL11372 osteoblasts | 25.18% inhibition of colony formation at 100 µM |

| Human breast cancer cells (MCF-7, MDA-MB-231) | No significant effect on viability up to 100 µM |

| Rat hepatocytes | Time-dependent decrease in viability at 0.32 mM over 96h |

| Thrombin | IC50 of 5 µM for inhibition |

| Neutrophil elastase | IC50 of 0.5 µM for inhibition |

| This table summarizes the observed in vitro effects of erucic acid on various cellular processes. nih.gov |

Role in Fatty Acid Metabolism and Lipid Biology Investigations

Erucic acid plays a significant role in in vitro investigations of fatty acid metabolism and lipid biology, primarily due to its status as a very-long-chain fatty acid.

Research has shown that erucic acid is preferentially metabolized through the peroxisomal β-oxidation system in the liver. nih.gov This is in contrast to shorter-chain fatty acids, which are primarily oxidized in the mitochondria. The Vmax for the mitochondrial transport enzyme carnitine palmitoyltransferase-1 (CPT1) is nearly an order of magnitude lower for erucyl-CoA compared to palmitoyl-CoA. nih.gov

The peroxisomal oxidation of erucic acid leads to an increase in the production of free acetate (B1210297) and cytosolic acetyl-CoA. nih.gov In vitro studies using bovine intramuscular preadipocytes have demonstrated that erucic acid induces a dose-dependent increase in lipid storage. nih.gov This is associated with an upregulation of the fatty acid transporters FABP4 and CD36. nih.gov

| Kinetic Parameters of Enzymes in Erucic Acid Metabolism | |

| Enzyme | Substrate |

| Carnitine Palmitoyltransferase-1 (CPT1) | Erucyl-CoA (C22:1-CoA) |

| Palmitoyl-CoA (C16:0-CoA) | |

| This table highlights the differential processing of erucic acid's CoA ester by a key mitochondrial enzyme compared to a more common long-chain fatty acid. nih.gov |

Contributions to Cellular Signaling Pathways (as related to precursor fatty acids)

The metabolism of erucic acid has been shown to influence key cellular signaling pathways in vitro. The increased cytosolic NADH/NAD+ ratio resulting from the peroxisomal oxidation of erucic acid can suppress the activity of SIRT1, a NAD+-dependent deacetylase. nih.gov This, in turn, can lead to the activation of acetyl-CoA carboxylase (ACC), stimulating the synthesis of malonyl-CoA, which then inhibits mitochondrial fatty acid oxidation. nih.gov

Furthermore, in vitro studies have demonstrated that erucic acid can activate peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This transcription factor is a key regulator of genes involved in peroxisomal β-oxidation. In bovine intramuscular preadipocytes, erucic acid has been shown to trigger ERK1/2 phosphorylation and enhance the expression of PPARγ, another member of the PPAR family that is a master regulator of adipogenesis. nih.gov

In the context of viral infections, in vitro experiments have revealed that erucic acid can inhibit the replication of the influenza A virus by impairing the transcriptional activity of the viral polymerase complex. oup.com This effect is mediated through the inhibition of the p38 MAPK and NF-kB signaling pathways. oup.com

Advanced Analytical and Spectroscopic Characterization of 13 Docosenoic Acid, Sodium Salt

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of 13-docosenoic acid, sodium salt. By interacting with different forms of electromagnetic radiation, these techniques provide a molecular fingerprint, revealing key functional groups and their arrangement within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

In the case of the sodium salt of 13-docosenoic acid, the most prominent feature is the strong absorption band associated with the carboxylate group (COO⁻). This typically appears at a lower wavenumber compared to the carbonyl (C=O) stretch of the free carboxylic acid (around 1700 cm⁻¹). mdpi.com The conversion of the carboxylic acid to its sodium salt is confirmed by the disappearance of the broad O-H stretching band of the acid and the appearance of the characteristic carboxylate peaks. mdpi.com

The spectrum also displays bands related to the long hydrocarbon chain. The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed in the 2850-2960 cm⁻¹ region. mdpi.com Specifically, the asymmetric and symmetric stretching of CH₂ groups typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. mdpi.com The presence of the cis-double bond in the 13-docosenoic acid backbone gives rise to a =C-H stretching vibration, often seen around 3011 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3011 | =C-H stretch | Alkene | researchgate.net |

| 2957-2920 | Asymmetric CH₂ & CH₃ stretch | Alkyl Chain | mdpi.com |

| 2857-2850 | Symmetric CH₂ stretch | Alkyl Chain | mdpi.com |

| 1550-1605 | Asymmetric COO⁻ stretch | Carboxylate | nih.gov |

| ~1450 | CH₂ scissoring | Alkyl Chain | researchgate.net |

| ~722 | CH₂ rocking | Alkyl Chain | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are crucial for confirming the structure.

¹H NMR: The proton NMR spectrum of the free acid, erucic acid, shows distinct signals. chemicalbook.com The protons of the terminal methyl group (CH₃) typically appear as a triplet at the most upfield region. The numerous methylene groups (CH₂) of the long aliphatic chain produce a large, complex signal. The protons adjacent to the double bond (=CH-CH=) and the carboxylic acid group (-CH₂-COOH) exhibit characteristic chemical shifts. Upon conversion to the sodium salt, the acidic proton of the carboxyl group disappears, and the chemical shifts of the adjacent methylene protons may experience a slight downfield shift due to the change in the electronic environment. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For 13-docosenoic acid, distinct signals are expected for the carboxyl carbon, the two olefinic carbons of the double bond, the terminal methyl carbon, and the various methylene carbons along the chain. The chemical shift of the carboxyl carbon is particularly diagnostic and will differ between the free acid and its sodium salt. researchgate.netchemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the structure by showing correlations between protons and carbons, confirming the connectivity of the molecule. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 13-Docosenoic Acid (Erucic Acid)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxyl (COOH) | - | ~180 | chemicalbook.com |

| Olefinic (=CH) | ~5.34 | ~130 | chemicalbook.comhmdb.ca |

| Methylene (α to COOH) | ~2.28 | ~34 | hmdb.ca |

| Methylene (β to COOH) | ~1.61 | ~25 | hmdb.ca |

| Methylene (allylic) | ~2.01 | ~27 | hmdb.ca |

| Bulk Methylene ((CH₂)n) | ~1.28 | ~29 | hmdb.ca |

| Terminal Methyl (CH₃) | ~0.88 | ~14 | hmdb.ca |

Raman Spectroscopy

Raman spectroscopy, a vibrational spectroscopy technique, offers complementary information to FTIR. researchgate.net It is particularly sensitive to non-polar bonds and can be a powerful tool for analyzing the hydrocarbon chain and the carbon-carbon double bond in 13-docosenoic acid and its salt. nih.govsci-hub.st The C=C stretching vibration of the cis-double bond gives a characteristic Raman signal. The various C-C stretching and CH₂ twisting and rocking vibrations of the long aliphatic chain also contribute to the Raman spectrum. researchgate.net Studies have shown the potential of Raman spectroscopy for the rapid determination of erucic acid content in oils. nih.gov

Table 3: Key Raman Shifts for Fatty Acids

| Raman Shift (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| ~1656 | C=C stretch | Alkene | researchgate.net |

| ~1440 | CH₂ scissoring | Alkyl Chain | researchgate.net |

| ~1300 | CH₂ twisting | Alkyl Chain | researchgate.net |

| ~1265 | =C-H in-plane bend | Alkene | researchgate.net |

| ~1060-1130 | C-C stretch | Alkyl Chain | researchgate.net |

Mass Spectrometry for Compositional Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. nih.govnih.gov Due to the low volatility of fatty acid salts, they must first be converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs). nih.govcustoms.go.jp This is often achieved through a process of esterification or transesterification. nih.gov

The resulting FAMEs are then separated by the gas chromatograph based on their boiling points and retention times, and subsequently ionized and fragmented in the mass spectrometer. The mass spectrum of the methyl ester of 13-docosenoic acid (methyl erucate) will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that helps to confirm its structure. chemicalbook.comcaymanchem.com GC-MS is highly sensitive and can be used for both qualitative identification and quantitative analysis of 13-docosenoic acid in complex mixtures. nih.govresearchgate.net

Table 4: Common Mass Fragments for Fatty Acid Methyl Esters (FAMEs)

| m/z | Ion Description | Significance | Reference |

|---|---|---|---|

| M⁺ | Molecular Ion | Indicates the molecular weight of the FAME. | researchgate.net |

| M-31 | [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group. | researchgate.net |

| 74 | McLafferty rearrangement ion | Characteristic fragment for saturated FAMEs. | researchgate.net |

| 55, 69, 83... | Alkyl fragments | Series of fragments from the hydrocarbon chain. | researchgate.net |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium erucate (B1234575) |

| Erucic acid |

| Methyl erucate |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Lipid Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical tool for the characterization of complex biomolecules, including lipids like this compound. nih.gov This technique offers rapid analysis, high sensitivity, and a relatively high tolerance to salts and buffers. researchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix, which is a small, acidic, aromatic molecule that absorbs energy at the laser's wavelength. nih.gov This process facilitates the soft ionization of the analyte, minimizing fragmentation and allowing for the determination of the molecular weight with high accuracy.

For the analysis of lipids, the choice of matrix is crucial. The use of salt-tolerant matrices can be particularly advantageous. nih.gov The presence of sodium ions in the sample of this compound can influence the ionization process, often leading to the formation of sodium adducts. researchgate.net The analysis of fatty acids by MALDI-MS can sometimes be challenging due to the overlap between matrix and analyte peaks. However, the presence of salts like sodium fluoride (B91410) or sodium hydroxide (B78521) can suppress matrix-related peaks, leading to cleaner spectra. researchgate.net In such cases, a characteristic peak corresponding to [Analyte - H + 2Na]⁺ may be observed. researchgate.net

Table 1: Key Aspects of MALDI-MS for this compound Analysis

| Parameter | Description |

|---|---|

| Ionization Technique | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Key Advantage | High sensitivity, rapid analysis, salt tolerance. nih.govresearchgate.net |

| Matrix | A small, acidic, aromatic molecule that absorbs laser energy. nih.gov |

| Influence of Sodium | Can lead to the formation of sodium adducts and suppress matrix peaks. researchgate.net |

| Potential Observed Ion | [M - H + 2Na]⁺ |

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is another indispensable technique for the analysis of non-volatile and thermally labile compounds like fatty acid salts. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the eventual desorption of analyte ions into the gas phase, which are then analyzed by the mass spectrometer.

When analyzing this compound using ESI-MS, the presence of sodium ions plays a significant role in the ionization process. The formation of sodium adducts, such as [M+Na]⁺, is a common phenomenon. nih.gov The efficiency of adduct formation can be influenced by mobile phase additives. nih.gov While the formation of protonated molecules [M+H]⁺ can also occur, the presence of even trace amounts of alkali metal ions can lead to the formation of adducts like [M+H+Na]²⁺. spectroscopyonline.com It has been observed that the formation efficiencies of sodium adducts and protonated molecules are generally correlated, though the former is more significantly affected by the properties of the mobile phase. nih.gov Therefore, controlling the concentration of sodium ions in the solvent is crucial for obtaining reproducible and interpretable mass spectra. spectroscopyonline.com

Table 2: ESI-MS Parameters for this compound

| Parameter | Description |

|---|---|

| Ionization Technique | Electrospray Ionization (ESI) |

| Commonly Observed Ions | [M+Na]⁺, [M+H]⁺, [M+H+Na]²⁺. nih.govspectroscopyonline.com |

| Influencing Factors | Mobile phase additives, sodium ion concentration. nih.govspectroscopyonline.com |

| Key Consideration | Desalting of samples and solvents to control adduct formation. spectroscopyonline.com |

Chromatographic Separation Methods

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. nih.gov For a compound like this compound, reversed-phase HPLC is a commonly employed method. nih.gov In this mode, a non-polar stationary phase is used with a polar mobile phase.

The analysis of sodium salts of fatty acids by HPLC can be optimized by using a mixed-mode column. sielc.com For instance, a method for docusate (B154912) sodium utilizes a Newcrom BH mixed-mode column with a simple mobile phase of water, acetonitrile (B52724), and a sulfuric acid buffer, with UV detection at 200 nm. sielc.com Another approach for docusate sodium involves a C22 column with a mobile phase of acetonitrile and water containing tetrabutylammonium (B224687) phosphate, a paired-ion technique, and UV detection at 214 nm. nih.gov The retention time and separation efficiency are highly dependent on the specific column, mobile phase composition, and flow rate. nih.govresearchgate.net

Table 3: Example HPLC Conditions for Similar Sodium Salts

| Parameter | Condition 1 sielc.com | Condition 2 nih.gov |

|---|---|---|

| Column | Newcrom BH mixed-mode | C22 reversed-phase |

| Mobile Phase | Water, Acetonitrile, H₂SO₄ buffer | Acetonitrile:Water (70:30) with 0.005 M tetrabutylammonium phosphate |

| Detection | UV at 200 nm | UV at 214 nm |

| Flow Rate | Not specified | 1.8 mL/min |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for the qualitative analysis of mixtures. fishersci.caresearchgate.net It is performed on a plate coated with a thin layer of an adsorbent material, the stationary phase, which is typically silica (B1680970) gel, aluminum oxide, or cellulose. researchgate.netwikipedia.org The sample is spotted on the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture, the mobile phase. chemistryhall.com The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. wikipedia.org

For a fatty acid salt like this compound, TLC can be used to assess its purity and to monitor the progress of reactions. The polarity of the compound will determine its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The choice of the eluent (mobile phase) is critical for achieving good separation. chemistryhall.com Visualization of the separated spots can be achieved under UV light or by using staining reagents. wikipedia.org

Table 4: General Principles of TLC for Lipid Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Typically silica gel, aluminum oxide, or cellulose. researchgate.net |

| Mobile Phase | A solvent or solvent mixture chosen based on the polarity of the analyte. chemistryhall.com |

| Principle of Separation | Differential partitioning between the stationary and mobile phases. wikipedia.org |

| Analysis | Calculation of Retention Factor (Rf) for identification. chemistryhall.com |

| Visualization | UV light or chemical staining. wikipedia.org |

Microscopic and Surface Analysis Techniques

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Micellar Structures

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the native-state structures of biological macromolecules and assemblies, including micelles formed by surfactants like this compound. In cryo-TEM, a thin film of the sample solution is rapidly frozen, vitrifying the water and embedding the structures of interest in a non-crystalline, glass-like solid. This process preserves the hydrated structures without the artifacts that can be introduced by conventional sample preparation methods like staining or dehydration.

The resulting frozen-hydrated specimen is then imaged in a transmission electron microscope at cryogenic temperatures. This allows for the direct visualization of the size, shape, and morphology of micelles and other self-assembled structures in solution. For a long-chain fatty acid salt like sodium erucate, cryo-TEM can provide valuable insights into the aggregation behavior, such as the formation of spherical or cylindrical micelles, vesicles, or other liquid crystalline phases, as a function of concentration and temperature. The analysis of cryo-TEM images can reveal critical parameters like micelle diameter and aggregation number.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) for Surface Morphology of Derivatives

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high resolutions. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the sample's surface. While direct SEM-EDX studies on this compound are not extensively documented in the reviewed literature, research on its derivatives, such as erucamide (B86657), provides valuable insights into the application of these techniques.

SEM imaging has been successfully employed to study the morphology of erucamide, a primary amide derivative of erucic acid. For instance, studies on polymer films containing erucamide have used SEM to observe the surface distribution and the formation of crystalline structures of the amide on the polymer surface. Research has shown that erucamide can form distinct crystalline domains on the surface of materials like polyethylene (B3416737), which influences the material's surface properties. ebi.ac.uk One study has successfully synthesized and characterized 2D erucamide crystals, with SEM images revealing their morphology. researchgate.net

EDX analysis complements SEM by providing elemental composition data. In the context of 13-docosenoic acid derivatives, EDX can be used to confirm the presence of key elements. For example, in erucamide (C₂₂H₄₃NO), EDX analysis would be expected to detect carbon, oxygen, and nitrogen. The intensity of the oxygen and nitrogen signals can provide information about the surface concentration of the amide. This technique has been utilized to study the surface of polymer films containing erucamide, where the detection of oxygen by EDX confirms the migration of the amide to the surface.

| Analytical Technique | Derivative | Key Findings | Reference |

| SEM | Erucamide | Visualization of 2D crystal morphology. | researchgate.net |

| SEM | Erucamide in polymer films | Observation of surface topography and crystalline domain formation. | ebi.ac.uk |

| EDX | Erucamide in polymer films | Detection of oxygen, confirming the surface presence of the amide. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, including unit cell dimensions and space group. The crystallinity of derivatives of 13-docosenoic acid, such as erucamide and behenyl alcohol, has been a subject of investigation, as it significantly impacts their physical properties and applications.

Studies on erucamide have utilized XRD to probe its crystal structure, particularly when used as a slip agent in polymers. The presence of erucamide can influence the crystallinity of the polymer matrix, and XRD helps in understanding these interactions. acs.org Research on 2D erucamide crystals has presented XRD patterns that are characteristic of its crystalline nature. researchgate.net

Behenyl alcohol, the saturated alcohol derivative of erucic acid, has also been studied using XRD. These studies often focus on its behavior in emulsions and oleogels, where it acts as a structuring agent. The XRD data reveals information about the lamellar structures formed by behenyl alcohol, which are crucial for the stability and texture of these formulations. For example, in liquid crystal emulsions, behenyl alcohol contributes to the formation of a multi-layer lamellar structure with a specific interlayer spacing. researchgate.net

While specific crystallographic data tables for single-crystal this compound derivatives were not prevalent in the reviewed literature, the following table summarizes the application of XRD to its derivatives.

| Derivative | System Studied | XRD Findings | Reference |

| Erucamide | 2D Crystals | Provided characteristic diffraction pattern confirming crystallinity. | researchgate.net |

| Erucamide | Polymer Fibers | Revealed the influence of erucamide on the polymer's crystal structure. | acs.org |

| Behenyl Alcohol | Liquid Crystal Emulsions | Confirmed a multi-layer lamellar structure with an interlayer spacing of approximately 305 Å. | researchgate.net |

Electrochemical and Computational Studies of Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for investigating the electronic structure and properties of molecules. While specific DFT studies on this compound are limited, research on erucic acid and its derivatives demonstrates the utility of this approach.

DFT calculations can provide insights into molecular geometries, electronic properties, and reactivity. For instance, theoretical studies have been conducted on the antioxidant activity of erucic acid, using DFT to understand its radical scavenging mechanisms. Furthermore, the self-assembly of erucic acid into vesicles has been modeled using DFT, which, in conjunction with experimental data, helped to propose a bilayer-membrane formation model.

A study on 2D erucamide crystals for photodetection applications suggests that DFT calculations were likely used to understand the electronic band structure and its relationship to the material's optical properties. The ability to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is fundamental in predicting the electronic and optical behavior of such materials. researchgate.netresearchgate.netyoutube.com

| Derivative/Related Compound | Focus of DFT Study | Key Insights from DFT |

| Erucic Acid | Antioxidant Activity | Understanding of radical scavenging mechanisms. |

| Erucic Acid | Self-Assembly | Proposed a bilayer-membrane formation model for vesicular self-assembly. |

| Erucamide | Photodetection | Likely used to analyze electronic band structure and optical properties. |

Due to the computational nature of DFT, the results are often presented as optimized geometries, energy levels, and molecular orbital plots rather than simple data tables.

Applications in Materials Science and Environmental Research

Advanced Materials Development

The chemical properties of 13-Docosenoic acid and its derivatives are leveraged in the creation of new materials with enhanced performance characteristics, ranging from improved polymers to specialized industrial fluids.

Derivatives of 13-Docosenoic acid, particularly its amide, erucamide (B86657), are widely used as additives in the polymer industry. nih.gov Erucamide functions as a slip and anti-blocking agent, primarily for polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). zehaochem.com Its incorporation into the polymer matrix migrates to the surface, where it forms a lubricating layer. This significantly reduces the dynamic and static coefficient of friction on films and sheets, which improves processing ability and packaging efficiency. zehaochem.com

Research has also explored the use of erucic acid itself to enhance polymer properties. In one study, erucic acid was shown to have high antioxidant activity when dispersed in a natural rubber (NR) matrix. mdpi.com The addition of erucic acid to NR composites increased the tensile strength by 42.3% compared to pure NR composite after one day of aging, indicating its ability to protect the polymer from thermo-oxidative degradation. mdpi.com Furthermore, polymers consisting of dimeric erucic acid and sebacic acid have been investigated for their potential in drug delivery systems. nih.gov

Table 1: Interaction of 13-Docosenoic Acid Derivatives with Polymers

| Derivative/Acid | Polymer | Application/Effect | Reference |

|---|---|---|---|

| Erucamide | Polyethylene (PE), Polypropylene (PP) | Acts as a slip agent, anti-sticking agent, lubricant, and release agent. zehaochem.com | zehaochem.com |

| Erucamide | Thermoplastic elastomers (TPE, TEO, TPU) | Used as a demolding agent and to provide a smooth, bright surface. zehaochem.com | zehaochem.com |

| Erucic Acid | Natural Rubber (NR) | Functions as an antioxidant, delaying aging and increasing tensile strength. mdpi.com | mdpi.com |

| Dimeric Erucic Acid | Sebacic Acid Copolymer | Investigated as a polymer carrier for drug delivery. nih.gov | nih.gov |

While direct studies detailing the use of 13-Docosenoic acid, sodium salt specifically for nanoparticle synthesis are not prominent, the functional principle of similar long-chain carboxylates suggests a potential role. Surfactants are critical in the synthesis of nanoparticles, acting as stabilizing or capping agents to control growth and prevent aggregation. nih.gov Sodium salts of fatty acids, like sodium dodecyl sulfate (B86663), are commonly used as surfactants in methods like emulsion polymerization for creating polymeric nanoparticles. nih.gov

Similarly, sodium alginate, the sodium salt of a polysaccharide, is used to prepare biodegradable nanoparticles through an ionic gelation method. researchgate.net Given that this compound is a long-chain molecule with a polar carboxylate head and a nonpolar hydrocarbon tail, it possesses the fundamental amphiphilic characteristics of a surfactant. This structure suggests its potential utility as a stabilizer in the synthesis of various nanoparticle types, where it could control particle size and dispersion in a liquid medium.

Amides derived from 13-Docosenoic acid are recognized for their role as corrosion inhibitors. nih.gov Erucamide, the primary amide, is listed for this application, where it can form a protective film on metal surfaces, shielding them from corrosive agents. nih.gov This property is valuable in formulations for lubricants and protective coatings where metal components are exposed to harsh environmental or operational conditions.

13-Docosenoic acid and its derivatives are highly valued in the formulation of lubricants due to their high oxidative stability and lubricity. atamanchemicals.com High-erucic acid oils are used directly as lubricants in demanding industrial settings, including the textile, steel, and shipping industries. atamanchemicals.com Amides of erucic acid, such as erucamide, are key additives that function as lubricants and processing aids. nih.govwikipedia.org

Erucamide is employed as a lubricant for plastics, in coatings, and for metal-wire drawing. zehaochem.comspecialchem.com Its effectiveness at high temperatures makes it a preferred choice over other fatty amides for applications involving higher processing temperatures. zehaochem.com

Table 2: Lubricant Applications of 13-Docosenoic Acid and its Derivatives

| Compound | Application Area | Function | Reference |

|---|---|---|---|

| High-(13Z)-Docosenoic acid oils | Rubber manufacturing, textiles, steel, shipping | Spinning lubricants, cutting oils, metal-forming oils, marine lubes. atamanchemicals.com | atamanchemicals.com |

| Erucamide | Plastics (PE, PP) | Internal and external lubricant, slip agent. zehaochem.com | zehaochem.com |

| Erucamide | Metalworking | Metal-wire drawing lubricant. zehaochem.com | zehaochem.com |

| Erucamide | Paints and Coatings | Acts as a levelling agent and lubricant. specialchem.com | specialchem.com |

Environmental Remediation and Sustainability

The natural origin of 13-Docosenoic acid positions it as a compound of interest for green chemistry and environmental applications.

13-Docosenoic acid is a naturally occurring monounsaturated omega-9 fatty acid found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. atamanchemicals.comwikipedia.org As a biological molecule, it is inherently biodegradable. This biodegradability is a fundamental prerequisite for bioremediation, a process that uses microorganisms to break down environmental pollutants.

While specific research focused on the application of this compound in targeted bioremediation efforts is not widely documented, its natural origin and the existence of metabolic pathways in various organisms for breaking down fatty acids suggest its potential for environmental remediation. nih.gov For instance, microbial bioremediation leverages the ability of microbes to transform contaminants into less toxic forms. nih.gov The breakdown of a fatty acid salt like sodium erucate (B1234575) would likely proceed via fatty acid oxidation pathways present in many soil and aquatic microorganisms.

Development of Environmentally Friendly Surfactant Systems

This compound, commonly known as sodium erucate, is the sodium salt of erucic acid, a long-chain monounsaturated omega-9 fatty acid. ontosight.aiatamanchemicals.comlarodan.com Its chemical structure gives it amphiphilic properties, allowing it to reduce the surface tension between liquids or between a liquid and a solid. smolecule.com This characteristic makes it an effective surfactant for use in various industrial and commercial products. ontosight.ai

Derived from plant sources like rapeseed and mustard seed, sodium erucate is considered a renewable raw material for creating eco-friendly surfactant systems. ontosight.aiatamanchemicals.comnih.gov There is a growing demand for biodegradable and environmentally safe products, and high-erucic acid oils are an important resource for these applications. nih.gov The use of oleochemicals (chemicals derived from fats and oils) like sodium erucate offers a more sustainable alternative to petroleum-based surfactants. atamanchemicals.comnih.gov These bio-based surfactants are noted for their high biodegradability and lower toxicity compared to many synthetic counterparts. nih.gov

The functionality of sodium erucate as a surfactant is rooted in its molecular structure. smolecule.com The long C22 carbon chain provides strong hydrophobic interactions, resulting in a very low critical micelle concentration (CMC) compared to surfactants with shorter chains. smolecule.com This efficiency makes it a valuable component in formulations for detergents, personal care products, and emulsifiers in various industries. ontosight.aismolecule.com Research has shown that sodium erucate can self-assemble into structures like wormlike micelles in aqueous solutions, which have potential applications in materials science, such as in the synthesis of nanoparticles or as rheology modifiers. smolecule.com

Table 1: Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Common Name | Sodium Erucate | larodan.com |

| Chemical Formula | C₂₂H₄₁NaO₂ | nih.gov |

| Molecular Weight | 361.56 g/mol | larodan.com |

| Function | Surfactant, Emulsifier, Wetting Agent | ontosight.aismolecule.com |

| Key Characteristic | Lowers the surface tension of liquids | smolecule.com |

| Origin | Derived from Erucic Acid, found in plants of the Brassicaceae family (e.g., rapeseed) | ontosight.ainih.gov |

Potential as Biofuels

Erucic acid (13-Docosenoic acid), the parent acid of sodium erucate, is a significant feedstock for the production of biodiesel. nih.gov Biodiesel is typically produced through a process called transesterification, where vegetable oils or animal fats are reacted with a short-chain alcohol, like methanol (B129727), to produce fatty acid methyl esters (FAMEs). researchgate.netbioline.org.br Erucic acid methyl ester is the FAME derived from erucic acid and is a component of biodiesel. researchgate.netchemicalbook.comcaymanchem.com

Research has focused on optimizing the production of biodiesel from high-erucic acid oils. One study investigated the use of hydrodynamic cavitation to accelerate the transesterification of rape oil with high erucic acid content. researchgate.net The results showed a significant improvement in reaction time and conversion rate, achieving a 99% conversion in 30 minutes, compared to 94% in 60 minutes with conventional mechanical agitation. researchgate.net This indicates a viable pathway to improve the efficiency and reduce the cost of producing high-quality biodiesel and valuable erucic acid methyl ester from this feedstock. researchgate.net Ongoing research continues to explore the potential of erucic acid in the development of advanced biofuels as a renewable and more biodegradable alternative to fossil fuels. atamanchemicals.com

Table 2: Biodiesel Production from High-Erucic Acid Oil

| Parameter | Conventional Agitation | Hydrodynamic Cavitation | Reference |

|---|---|---|---|

| Reaction Time | 60 minutes | 30 minutes | researchgate.net |

| Reaction Conversion | 94% | 99% | researchgate.net |

| Reaction Temperature | 60°C | 60°C | researchgate.net |

| Methanol-Oil Molar Ratio | 6:1 | 6:1 | researchgate.net |

| Catalyst (KOH) | 1.0% | 1.0% | researchgate.net |

Degradation and Environmental Fate Studies

Enzymatic Degradation Processes

The enzymatic breakdown of erucic acid, the anionic component of 13-Docosenoic acid, sodium salt, follows the well-established pathways for fatty acid catabolism. In biological systems, including microorganisms and higher organisms, the primary mechanism for degrading straight-chain fatty acids is β-oxidation.

In mammalian systems, such as the human liver, erucic acid is metabolized by the long-chain acyl-CoA dehydrogenase enzyme, which breaks it down into shorter-chain fatty acids. nih.govwikipedia.org This process highlights the general biological susceptibility of erucic acid to enzymatic degradation.

In the context of environmental degradation, microbial enzymes play a crucial role. Lipases, which are ubiquitous in the environment, can hydrolyze triglycerides containing erucic acid, releasing the free fatty acid. wikipedia.org Once in its free acid or salt form, erucic acid can be taken up by microorganisms and catabolized. The β-oxidation pathway sequentially shortens the fatty acid chain by two carbon atoms per cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Under anaerobic conditions, the degradation of long-chain fatty acids is also possible. nih.gov Specialized bacteria, such as those from the families Syntrophomonadaceae and Syntrophaceae, are known to degrade LCFAs. nih.govnih.gov This process often involves syntrophic relationships, where the products of one microorganism are consumed by another. nih.gov For instance, the degradation of LCFAs can produce acetate (B1210297) and hydrogen, which are then utilized by other microbes. nih.govnih.gov

Biodegradability Assessments

Fatty acid salts are generally considered to be biodegradable. heraproject.com The rate of biodegradation is, however, influenced by the chain length of the fatty acid. heraproject.com Shorter-chain fatty acids tend to biodegrade more rapidly than longer-chain ones. Given that erucic acid is a very-long-chain fatty acid (C22), its rate of degradation may be slower compared to more common C16 or C18 fatty acids.

In aqueous environments, the sodium salt of erucic acid will dissociate, but the erucate (B1234575) anion can then form less soluble salts with divalent cations like calcium and magnesium, which are commonly present in natural waters. heraproject.com The bioavailability of these less soluble salts can be a rate-limiting factor for biodegradation.

While specific test results are absent, it can be inferred from the general behavior of long-chain fatty acid salts that this compound is inherently biodegradable. Whether it would meet the stringent criteria for "ready biodegradability" (e.g., >60% degradation in a 10-day window within a 28-day test) is uncertain and would require specific testing. oecd.orgeuropa.eu

Table 1: General Biodegradability of Fatty Acid Salts

| Chain Length | General Biodegradability | Expected Rate |

|---|---|---|

| Short (C8-C10) | Readily Biodegradable | Fast |

| Medium (C12-C14) | Readily Biodegradable | Moderate to Fast |

| Long (C16-C18) | Inherently Biodegradable | Moderate |

| Very Long (C20-C22) | Inherently Biodegradable | Slow |

This table is based on general knowledge of fatty acid salt biodegradability; specific data for this compound is not available.

Factors Influencing Degradation Kinetics

The rate at which this compound degrades in the environment is influenced by a variety of physicochemical and biological factors.

Physicochemical Factors:

Temperature: Like most biological processes, the rate of microbial degradation increases with temperature up to an optimal point. researchgate.net

pH: The pH of the environment can affect the solubility of the fatty acid salt and the activity of microbial enzymes. ijpab.com

Salinity: High salt concentrations can be inhibitory to some microorganisms, potentially reducing the rate of biodegradation. nih.govmdpi.com Conversely, some microbial communities are adapted to saline environments. nih.gov

Bioavailability: The formation of insoluble calcium and magnesium salts of erucic acid in hard water can reduce its bioavailability to microorganisms, thereby slowing down the degradation rate. heraproject.comcore.ac.uk The physical state of the compound (dissolved vs. adsorbed to particles) also affects its availability. core.ac.uk

Biological Factors:

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is necessary for microbial growth and activity. ijpab.com

Oxygen Availability: Under aerobic conditions, β-oxidation is an efficient degradation pathway. teamaquafix.com In anaerobic environments, degradation is still possible but is carried out by different microbial consortia and may proceed at a slower rate. nih.govteamaquafix.com

Chain Length and Saturation: Longer chain fatty acids, like erucic acid, generally degrade more slowly than shorter-chain ones. heraproject.com The presence of a double bond in erucic acid (monounsaturated) can influence the degradation pathway and rate compared to saturated fatty acids. nih.gov

Table 2: Summary of Factors Affecting Degradation Kinetics of this compound

| Factor | Influence on Degradation Rate | Rationale |

|---|---|---|

| Temperature | Increases up to an optimum | Affects microbial metabolic activity. researchgate.net |

| pH | Optimal range exists | Influences enzyme activity and compound solubility. ijpab.com |

| Salinity | Can be inhibitory | High concentrations can stress non-adapted microorganisms. nih.govmdpi.com |

| Bioavailability | Rate-limiting | Formation of insoluble salts reduces availability to microbes. heraproject.comcore.ac.uk |

| Microbial Adaptation | Essential for degradation | Requires specific microbial consortia for efficient breakdown. ijpab.com |

| Nutrient Levels | Can be rate-limiting | Lack of N, P, etc., can inhibit microbial growth. ijpab.com |

| Oxygen | Determines pathway | Aerobic degradation is generally faster than anaerobic. teamaquafix.com |

Future Research Directions and Emerging Paradigms

Elucidation of Complex Biological Mechanisms

While research into the biological effects of erucic acid has been ongoing, the specific mechanisms of action of its sodium salt, 13-docosenoic acid, sodium salt, are less understood. Future research is poised to delve deeper into its molecular interactions within biological systems. A primary area of investigation is its metabolism and impact on lipid pathways. Erucic acid is known to be metabolized in the liver by the long-chain acyl-CoA dehydrogenase enzyme, breaking it down into shorter-chain fatty acids. wikipedia.org However, the precise kinetics and metabolic fate of the sodium salt require further elucidation.